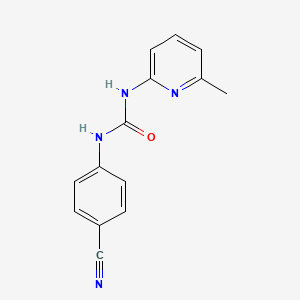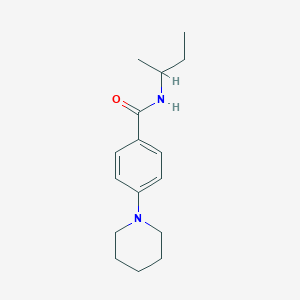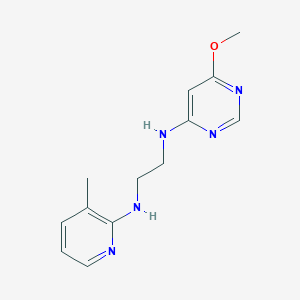![molecular formula C18H18N4O3 B4428161 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4428161.png)
1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
Overview
Description
1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, also known as AP5 or NMDA receptor antagonist, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory processes in the brain.
Mechanism of Action
1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and preventing the binding of glutamate. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is necessary for synaptic plasticity and neuronal activity. This compound has been shown to be specific for the NMDA receptor and does not affect other glutamate receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to decrease the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, leading to a decrease in synaptic plasticity. This compound has also been shown to decrease the release of neurotransmitters such as glutamate and dopamine, which are involved in learning and memory processes. In addition, this compound has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and specificity for the NMDA receptor, which allows for precise modulation of neuronal activity. It is also relatively stable and easy to synthesize, making it a cost-effective tool for research. However, this compound has several limitations, including its short half-life and poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide and its effects on the NMDA receptor. One area of interest is the role of the NMDA receptor in synaptic plasticity and learning and memory processes in the brain. Another area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of more potent and specific NMDA receptor antagonists could lead to new insights into the function of the NMDA receptor and its role in brain function and disease.
Scientific Research Applications
1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide has been extensively used in scientific research to study the function of the NMDA receptor and its role in various physiological and pathological conditions. It has been shown to block the excitatory effects of glutamate on the NMDA receptor, leading to a decrease in synaptic plasticity and neuronal activity. This compound has been used in studies of synaptic plasticity, learning and memory, neurodegenerative diseases, and pain.
properties
IUPAC Name |
1-(4-acetamidophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(23)20-14-4-6-16(7-5-14)22-11-13(9-17(22)24)18(25)21-15-3-2-8-19-10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVINTFNICNDVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (8-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428085.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4428094.png)
![N'-ethyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4428098.png)
![6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428111.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4428119.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4428138.png)
![1-[1-(2-methoxyethyl)-1H-indol-3-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4428144.png)
![3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B4428147.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4428154.png)